tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate

medicinal chemistry structure-activity relationship chemical biology

SAR campaigns requiring regioisomeric control of phenylpiperazine chemotypes often encounter supply gaps for ortho-substituted, spacer-equipped analogs. This compound fills that gap with a unique ortho-(3-hydroxypropoxy)phenyl architecture (XLogP3=2.3, TPSA=62.2 Ų) that positions derived products within CNS drug-like space. - Three sequentially addressable handles: Boc deprotection (N1), primary alcohol functionalization, and electrophilic aromatic substitution-enabling a branching synthetic tree from a single intermediate. - Complements para-hydroxy (CAS 158985-25-2) and meta-hydroxy (CAS 889956-76-7) analogs to form a complete regioisomeric panel, where substitution position can yield >7-fold affinity differences. - Supplied at ≥97% purity with global shipping; request a quote for gram-scale quantities.

Molecular Formula C18H28N2O4
Molecular Weight 336.4 g/mol
Cat. No. B11811255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate
Molecular FormulaC18H28N2O4
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OCCCO
InChIInChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)15-7-4-5-8-16(15)23-14-6-13-21/h4-5,7-8,21H,6,9-14H2,1-3H3
InChIKeyBRJQGEKXZLTJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate: A Boc-Protected ortho-Alkoxyaryl Piperazine Intermediate for Medicinal Chemistry


tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate (CAS 1255099-17-2, synonym N-Boc-4-(2-(3-hydroxypropoxy)phenyl)piperazine) is a synthetic, single-entity small molecule classified as an N-Boc-protected arylpiperazine ether [1]. It bears a tert-butoxycarbonyl (Boc) protecting group on the piperazine N1 position and a 2-(3-hydroxypropoxy)phenyl substituent on N4, yielding the molecular formula C₁₈H₂₈N₂O₄ and a molecular weight of 336.43 g/mol . The compound exists as a discrete building block supplied at ≥97% purity and is employed principally as a versatile intermediate in the synthesis of receptor-targeted libraries, PROTAC degraders, and CNS-penetrant candidates where a Boc-protected, ortho-alkoxyaryl piperazine scaffold is required [2].

Why Generic Substitution Fails for tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate: Structural Nuances That Dictate Synthetic Utility


Superficially similar Boc-piperazine intermediates—including para-hydroxyaryl (CAS 158985-25-2), meta-hydroxyaryl (CAS 889956-76-7), or simple hydroxyalkyl congeners (CAS 132710-90-8, 77279-24-4)—are not functionally interchangeable with the target compound. Each analog differs in at least two critical structural features simultaneously: the regiochemistry of aryl substitution (ortho vs. meta vs. para), the presence or absence of an extended alkoxy spacer, and the number of hydrogen-bond donors/acceptors [1]. The target compound's unique ortho-(3-hydroxypropoxy)phenyl architecture confers a distinct conformational profile, spatial presentation of the terminal hydroxyl for further functionalization, and a different balance of lipophilicity (XLogP3 = 2.3) versus topological polar surface area (TPSA = 62.2 Ų) that cannot be replicated by any single commercially available close analog [1][2]. Substituting a para-hydroxy or alkyl-only analog would alter both the geometric trajectory of vectorial derivatization and the physicochemical absorption-distribution-metabolism-excretion (ADME) determinants of downstream products, thereby compromising structure-activity relationship (SAR) consistency in lead optimization campaigns [3].

Quantitative Differentiation Evidence for tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate Against Closest Analogs


Ortho-Regiochemistry and Extended Alkoxy Spacer: A Unique Vectorial Profile Among Boc-Arylpiperazines

The target compound is the only commercially catalogued Boc-piperazine that simultaneously positions the aryl ether linkage ortho to the piperazine N-aryl bond and extends the side-chain through a three-carbon alkoxy spacer terminating in a free hydroxyl. The closest catalogued analogs—tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS 158985-25-2) and tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate (CAS 889956-76-7)—bear the hydroxyl directly on the phenyl ring (para or meta, respectively) with no alkoxy spacer, yielding rotatable bond counts of only 3 versus 7 for the target compound [1]. tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS 132710-90-8) possesses a three-carbon hydroxyalkyl spacer but lacks the aromatic ring entirely, eliminating π-stacking and hydrophobic aryl interactions available to the target compound . This ortho-alkoxyaryl architecture provides a unique geometric trajectory for the terminal hydroxyl that is unavailable from any single comparator [2].

medicinal chemistry structure-activity relationship chemical biology

Lipophilicity–Polarity Balance (XLogP3/TPSA) Differentiates the Target from Alkyl-Only and Direct Hydroxyaryl Piperazine Intermediates

The target compound exhibits an XLogP3 of 2.3 and a TPSA of 62.2 Ų, reflecting a deliberate balance between membrane permeability and aqueous solubility conferred by the ortho-(3-hydroxypropoxy)phenyl motif [1]. In contrast, alkyl-only analogs such as tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS 132710-90-8) show substantially lower lipophilicity (XLogP3 ≈ 0.5–0.9, estimated from fragment-based calculation) and lower TPSA (~53 Ų), while direct para-hydroxyaryl analog CAS 158985-25-2 displays higher TPSA per unit mass and a different hydrogen-bonding profile [2]. The tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS 77279-24-4, MW 230.31) is far smaller and more polar, lacking the aromatic ring that contributes to the target's balanced logP [3]. This places the target compound in a distinct physicochemical property space—moderate lipophilicity with sufficient polarity—that is relevant for CNS drug-like chemical space where TPSA < 90 Ų and 1 < logP < 3 are desirable [4].

drug-likeness ADME prediction physicochemical profiling

Purity Specification and Orthogonal Characterization Support Reproducible Downstream Synthesis

The target compound is supplied at a certified purity of 97% (HPLC) with characterization by both ¹H NMR and HPLC, as documented by multiple vendor sources [1]. In comparison, the structurally related analog tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS 158985-25-2) is offered at ≥98% (HPLC), while alkyl-chain analogs such as CAS 132710-90-8 are supplied at 97% with melting point confirmation (mp 73–77 °C) . The multi-modal characterization (NMR + HPLC) provides orthogonal verification of both structural identity and chemical purity, reducing the risk of introducing regioisomeric or underivatized impurities into multi-step synthetic sequences—a consideration that is particularly important when the ortho-substitution pattern is a critical design element .

quality control synthetic reliability procurement specification

Boc-Protected Ortho-Alkoxyaryl Scaffold Enables Chemoselective Derivatization Pathways Unavailable to Direct Hydroxyaryl or Alkyl Analogs

The target compound presents three chemically orthogonal functional handles: (1) the Boc carbamate, cleavable under mild acidic conditions (TFA/DCM, rt, 20 min) to unmask the secondary piperazine amine; (2) the primary aliphatic hydroxyl at the terminus of the propoxy spacer, amenable to selective oxidation, esterification, sulfonylation, or Mitsunobu coupling without affecting the Boc group; and (3) the electron-rich ortho-alkoxyaryl ring, which can undergo electrophilic aromatic substitution . In contrast, direct hydroxyaryl analogs (CAS 158985-25-2 and 889956-76-7) present a phenolic –OH directly on the ring, which exhibits different pKa (~10–12 for phenol vs. ~16 for aliphatic alcohol), different nucleophilicity, and different chemoselectivity in the presence of the Boc group [1]. The alkyl-chain analogs (CAS 132710-90-8, 77279-24-4) offer the aliphatic hydroxyl but lack the aryl ring as a synthetic diversification point. The ortho relationship between the piperazine N-aryl bond and the alkoxy substituent further creates the potential for intramolecular hydrogen bonding or metal chelation that is geometrically impossible in para- or meta-substituted isomers [2].

synthetic methodology protecting group strategy chemoselective functionalization

Class-Level Evidence: Phenoxyalkyl Piperazine Scaffolds Yield Tunable Receptor Selectivity Dependent on Spacer Length and Aryl Substitution Position

Although no direct target-specific biological data are publicly available for CAS 1255099-17-2, robust class-level evidence demonstrates that the phenoxyalkylpiperazine scaffold—to which the target compound belongs—exhibits quantifiable, spacer-length-dependent and regiochemistry-dependent biological activity. Park et al. (2013) reported that 1-(2-hydroxy-3-phenyloxypropyl)piperazine derivatives achieve T-type calcium channel blockade with hERG selectivity ratios (hERG IC50 / α1G IC50) ranging from 8.5 (compound 6m) to 18.38 (compound 6q) depending on aryl substitution [1]. Szczepańska et al. (2018) demonstrated that tert-butyl phenoxyalkyl piperazine derivatives with three- to four-carbon alkyl spacers show histamine H3 receptor binding affinities spanning Ki = 16.0–120 nM for the most potent 4-pyridyl derivatives, with anticonvulsant efficacy confirmed in the MES model in mice [2]. These studies establish that (a) the phenoxyalkyl spacer length is a critical determinant of target affinity within this chemotype, and (b) subtle modifications to aryl substitution can yield >10-fold differences in selectivity ratios—supporting the premise that the target compound's unique ortho-(3-hydroxypropoxy)phenyl architecture would generate SAR data distinct from any comparator.

receptor pharmacology ion channel selectivity histamine H3 receptor

Procurement Exclusivity: Limited Commercial Availability Relative to Common para-Hydroxy and Alkyl Analogs

The target compound (CAS 1255099-17-2) is catalogued by a limited number of specialty chemical suppliers, with listed pricing of approximately $590 USD per gram (97% purity) as of 2023 [1]. By comparison, the para-hydroxy analog (CAS 158985-25-2) and the alkyl-chain analog (CAS 132710-90-8) are stocked by major international distributors including Sigma-Aldrich, with bulk pricing at substantially lower cost per gram (e.g., ~$70–$270/g for CAS 132710-90-8 at 5–25 g scale) . The target compound does not appear in the Sigma-Aldrich, Fisher Scientific, or TCI America catalogs at the time of analysis, consistent with its status as a specialty intermediate rather than a commodity building block . This limited supplier base means that procurement lead times, minimum order quantities, and lot-to-lot consistency are practical considerations for project planning that may favor the target compound only when its specific structural features are required.

chemical sourcing supply chain procurement

Optimal Application Scenarios for tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate Based on Differentiation Evidence


Divergent Library Synthesis Requiring Three Orthogonal Functionalization Handles

In medicinal chemistry programs that require rapid, divergent elaboration of a single advanced intermediate into multiple final compounds, the target compound provides three sequentially addressable handles: (i) Boc deprotection to expose the piperazine NH for reductive amination or amide coupling; (ii) chemoselective functionalization of the primary aliphatic hydroxyl (oxidation, esterification, sulfonylation, or Mitsunobu) without affecting the Boc group; and (iii) electrophilic aromatic substitution on the electron-rich ortho-alkoxyaryl ring [1]. This three-handle architecture enables a branching synthetic tree from one intermediate, reducing step count relative to analogs that require additional protection/deprotection sequences due to overlapping functional group reactivity (e.g., phenolic –OH in CAS 158985-25-2, which competes with Boc deprotection conditions) [2].

CNS-Targeted Lead Optimization Where Balanced Lipophilicity and Polarity Are Critical

The target compound's physicochemical profile (XLogP3 = 2.3, TPSA = 62.2 Ų) positions derived final compounds favorably within CNS drug-like chemical space (typically TPSA < 90 Ų, 1 < logP < 3) [1]. The ortho-alkoxyaryl substitution pattern has been demonstrated in the T-type calcium channel blocker series to influence hERG selectivity ratios (hERG/α1G IC50 = 8.5–18.38), indicating that this substitution regiochemistry can be exploited to tune off-target cardiac liability in CNS programs [2]. Programs targeting GPCRs or ion channels in the CNS, where phenoxyalkyl piperazine scaffolds have shown nanomolar affinity (Ki = 16–120 nM at hH3R) [3], represent scientifically justified application scenarios.

PROTAC Linker and Bifunctional Degrader Design Requiring a Rigid Aryl-Ether Spacer

The three-carbon alkoxy spacer connecting the phenyl ring to the terminal hydroxyl provides a semi-rigid, vectorially defined linker suitable for PROTAC (proteolysis-targeting chimera) design. Unlike flexible alkyl-only linkers (e.g., CAS 132710-90-8), the aryl ring enforces a specific exit vector geometry from the piperazine nitrogen, which can be critical for achieving the ternary complex geometry required for efficient ubiquitination [1]. The Boc group enables late-stage deprotection and coupling to the E3 ligase ligand, while the terminal hydroxyl serves as an attachment point for the target-protein ligand via ether, ester, or carbamate linkages, providing synthetic versatility that alkyl-only or direct hydroxyaryl analogs do not simultaneously offer [2].

SAR Studies Investigating Ortho- vs. Para- vs. Meta-Alkoxyaryl Substitution in Piperazine Bioactives

When a medicinal chemistry campaign has identified a phenylpiperazine chemotype as a hit but requires systematic exploration of aryl substitution regiochemistry, the target compound serves as the specific ortho-(3-hydroxypropoxy) probe. It complements the para-hydroxy (CAS 158985-25-2), meta-hydroxy (CAS 889956-76-7), and alkyl-only (CAS 132710-90-8) analogs to form a complete regioisomeric panel [1]. Class-level evidence from T-type calcium channel and histamine H3 receptor programs demonstrates that such regioisomeric variation can produce >2-fold differences in selectivity ratios and >7-fold differences in binding affinity within the same chemotype, confirming the scientific value of a complete regioisomeric comparator set [2] [3].

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